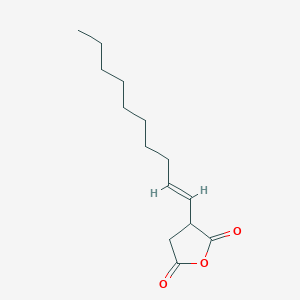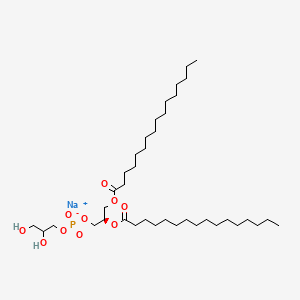
(2,5-Dimethoxybenzylidene)propanedinitrile
説明
科学的研究の応用
Spectroscopic and Quantum Chemical Investigations
A study by Gupta et al. (2015) utilized Fourier Transform Infrared (FTIR), Ultra-Violet Visible (UV-Vis) spectroscopy, and Thermogravimetric (TG) analysis to investigate a compound similar to (2,5-Dimethoxybenzylidene)propanedinitrile, specifically (3,4-dimethoxybenzylidene) propanedinitrile. This investigation included quantum chemical calculations using Hartree Fock Theory and Density Functional Theory, providing insights into the molecular geometry, vibrational frequencies, and thermodynamic properties of such compounds (Gupta et al., 2015).
Photochemical Monoalkylation
Ohashi et al. (2008) explored the synthesis of monoalkylated propanedinitriles through photoirradiation in solutions containing propanedinitrile and electron-rich alkenes. This study contributes to understanding the chemical behavior and potential applications of propanedinitrile derivatives, including (2,5-Dimethoxybenzylidene)propanedinitrile (Ohashi et al., 2008).
Physicochemical Investigation for Fluorescence Probes
Khan and Asiri (2015) investigated a derivative of propanedinitrile, 2,4,5-trimethoxybenzylidene propanedinitrile (TMPN), as a fluorescence off-on probe for determining the critical micelle concentration of various substances. This application signifies the potential of related compounds in analytical chemistry and material sciences (Khan & Asiri, 2015).
Structural Analysis and Chemical Properties
Karlsen et al. (2002) conducted a study focusing on the structural properties of N,N-dialkylaminobenzamides and analogously substituted 2-(phenylmethylene)propanedinitriles. Their research includes insights into molecular barriers, X-Ray crystal structures, and quantum chemical calculations, contributing to the broader understanding of compounds like (2,5-Dimethoxybenzylidene)propanedinitrile (Karlsen et al., 2002).
Synthesis and Characterization for NLO Properties
Punitha et al. (2020) synthesized and characterized (E)-4-Amino-N’-(2,5-dimethoxybenzylidene)benzohydrazide, a compound closely related to (2,5-Dimethoxybenzylidene)propanedinitrile, assessing its Non-Linear Optical (NLO) properties. This highlights the potential use of such compounds in the development of optical materials (Punitha et al., 2020).
作用機序
Target of Action
The primary target of (2,5-Dimethoxybenzylidene)propanedinitrile, also known as GTS-21, is the nicotinic acetylcholine receptors in the central nervous system . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
GTS-21 acts as an agonist at most nicotinic acetylcholine receptors in the central nervous system . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.
Biochemical Pathways
Upon activation of the nicotinic acetylcholine receptors, GTS-21 triggers a cascade of events that lead to the release of dopamine and norepinephrine . These neurotransmitters are involved in various functions, including mood regulation and the body’s response to stress.
Result of Action
The activation of nicotinic acetylcholine receptors by GTS-21 and the subsequent release of dopamine and norepinephrine can have various effects at the molecular and cellular levels. For instance, it has been studied as a drug candidate for cognitive and memory deficits, particularly associated with schizophrenia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GTS-21. For example, the compound’s structure can be influenced by pH levels
特性
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-3-4-12(16-2)10(6-11)5-9(7-13)8-14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAPCXXRYMVHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351755 | |
| Record name | (2,5-dimethoxybenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxybenzylidene)propanedinitrile | |
CAS RN |
2972-75-0 | |
| Record name | 2-[(2,5-Dimethoxyphenyl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-dimethoxybenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)






![6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3025253.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3025256.png)


![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)

